

A Technical Guide to Amino-PEG1-C2-acid: Properties, Applications, and Experimental Protocols

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Compound of Interest		
Compound Name:	Amino-PEG1-C2-acid	
Cat. No.:	B1664896	Get Quote

CAS Number: 144942-89-2

This technical guide provides an in-depth overview of **Amino-PEG1-C2-acid**, a bifunctional linker critical in the fields of drug discovery and bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this document details the molecule's physicochemical properties, its primary applications in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), and comprehensive experimental protocols for its use.

Core Properties of Amino-PEG1-C2-acid

Amino-PEG1-C2-acid, also known by various synonyms such as 3-(2-aminoethoxy)propanoic acid, is a versatile molecule featuring a primary amine and a carboxylic acid group, separated by a single polyethylene glycol (PEG) unit.[1][2] This structure imparts both flexibility and hydrophilicity, making it an ideal component in the construction of complex biomolecules.[2]

Physicochemical Data



Property	Value	Reference(s)
CAS Number	144942-89-2	[1]
Molecular Formula	C5H11NO3	[1]
Molecular Weight	133.15 g/mol	
Appearance	White to off-white solid	-
Purity	Typically ≥95%	[2]
Solubility	Soluble in water and DMSO	
Storage	4°C, protected from light. For long-term storage in solvent, -80°C for up to 6 months.	-

Applications in Drug Development

The bifunctional nature of **Amino-PEG1-C2-acid** makes it a valuable linker in the synthesis of PROTACs and ADCs, two revolutionary classes of therapeutic agents.

PROTACs

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome. **Amino-PEG1-C2-acid** serves as a linker to connect the target protein ligand and the E3 ligase ligand. The PEG component of the linker can enhance the solubility and cell permeability of the resulting PROTAC molecule.

Antibody-Drug Conjugates (ADCs)

In ADCs, a cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells. **Amino-PEG1-C2-acid** can be used to conjugate the drug to the antibody, often through amide bond formation with lysine residues on the antibody surface.

Experimental Protocols



The following are detailed protocols for the use of **Amino-PEG1-C2-acid** in the synthesis of a PROTAC. These protocols are intended as a guide and may require optimization for specific applications.

Amide Bond Formation with a Target Protein Ligand (Amine-reactive)

This protocol describes the coupling of the carboxylic acid group of **Amino-PEG1-C2-acid** to an amine-containing target protein ligand using EDC/NHS chemistry.

Materials:

- Amino-PEG1-C2-acid
- · Amine-containing target protein ligand
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Diisopropylethylamine (DIPEA)
- Reaction vessel
- Magnetic stirrer
- High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

- Activation of Carboxylic Acid:
 - Dissolve Amino-PEG1-C2-acid (1.2 equivalents) in anhydrous DMF.



- Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
- Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS ester.
- Coupling Reaction:
 - In a separate vessel, dissolve the amine-containing target protein ligand (1 equivalent) in anhydrous DMF.
 - Slowly add the activated Amino-PEG1-C2-acid solution to the target protein ligand solution.
 - Add DIPEA (2 equivalents) to the reaction mixture to act as a base.
 - Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
- Purification:
 - Quench the reaction by adding a small amount of water.
 - Concentrate the reaction mixture under reduced pressure.
 - Purify the resulting product by preparative HPLC to obtain the target protein ligand-linker conjugate.

PROTAC Synthesis: Coupling of Ligand-Linker to an E3 Ligase Ligand

This protocol describes the coupling of the amine group of the previously synthesized target protein ligand-linker conjugate to a carboxylic acid-containing E3 ligase ligand.

Materials:

- Target protein ligand-linker conjugate (from section 3.1)
- Carboxylic acid-containing E3 ligase ligand (e.g., a derivative of Thalidomide)



- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Anhydrous Dimethylformamide (DMF)
- Diisopropylethylamine (DIPEA)
- Reaction vessel
- Magnetic stirrer
- · High-Performance Liquid Chromatography (HPLC) for purification

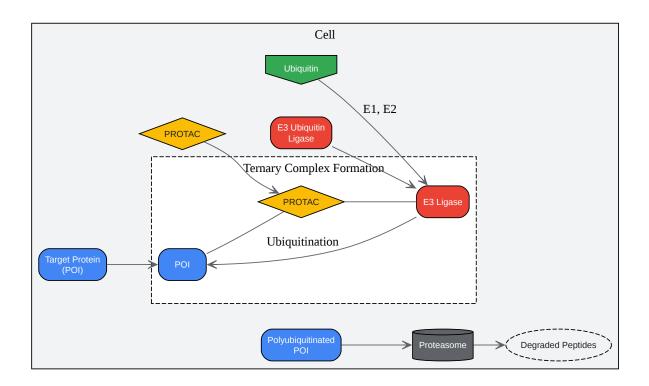
Procedure:

- Reaction Setup:
 - Dissolve the carboxylic acid-containing E3 ligase ligand (1 equivalent) in anhydrous DMF.
 - Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 5 minutes.
 - Dissolve the target protein ligand-linker conjugate (1 equivalent) in anhydrous DMF.
- Coupling Reaction:
 - Slowly add the solution of the target protein ligand-linker conjugate to the activated E3 ligase ligand solution.
 - Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS.
- Purification:
 - Once the reaction is complete, concentrate the mixture under reduced pressure.
 - Purify the final PROTAC molecule by preparative HPLC.
 - Characterize the purified PROTAC by LC-MS and NMR.



Visualizations

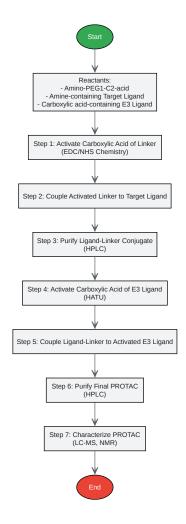
The following diagrams illustrate key concepts related to the application of **Amino-PEG1-C2-acid**.



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Caption: Mechanism of action of a PROTAC molecule.

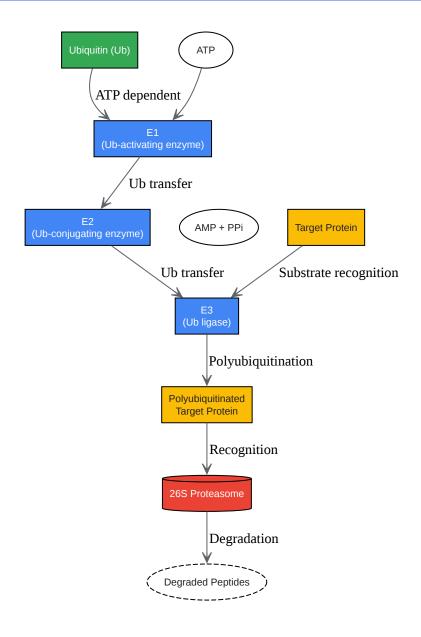




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Caption: General workflow for PROTAC synthesis.





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Caption: The Ubiquitin-Proteasome System pathway.

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References



- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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